6-Chloro-2,4-dibromo-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-dibromo-3-fluoroaniline is an aromatic amine with the molecular formula C6H3Br2ClFN . This compound is characterized by the presence of chloro, bromo, and fluoro substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-dibromo-3-fluoroaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Halogenation: The nitroaniline undergoes halogenation using bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: Finally, the fluorine atom is introduced using a fluorinating agent such as or .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous flow reactors: to maintain precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,4-dibromo-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (chloro, bromo, fluoro) can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, and ammonia under basic conditions.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted anilines, thiols, and ethers.
Oxidation: Formation of nitrosoaniline and nitroaniline.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
6-Chloro-2,4-dibromo-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dibromo-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
- 2,6-Dibromo-4-fluoroaniline
- 3-Chloro-2,6-dibromoaniline
- 4-Chloro-2,6-dibromoaniline
Comparison: 6-Chloro-2,4-dibromo-3-fluoroaniline is unique due to the specific arrangement of chloro, bromo, and fluoro substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits:
- Higher reactivity in nucleophilic substitution reactions.
- Enhanced binding affinity in biological systems due to the presence of multiple halogen atoms.
- Distinct spectroscopic properties useful in analytical applications.
This detailed overview highlights the significance of this compound in various fields and its unique chemical characteristics
Properties
IUPAC Name |
2,4-dibromo-6-chloro-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBMGBSBYNNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.